2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride
Description
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride is a hydrochloride salt derived from the parent compound 2-amino-3-hydroxy-3-phenylpropanoic acid (hereafter referred to as the "target compound"). The free acid form (C₉H₁₁NO₃, molecular weight 181.19 g/mol) is classified as a phenylalanine derivative, specifically a β-hydroxy phenylalanine analog . The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and pharmaceutical applications.
Its structural features—a phenyl ring with a hydroxyl group at the C3 position and an amino acid backbone—make it a versatile scaffold for chemical modifications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVQTRSWQMRKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of optically active 2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride can be achieved through optical resolutions by replacing and preferential crystallization. The racemic mixture of the compound can be resolved using L-phenylalanine methyl ester hydrochloride as the optically active co-solute, which preferentially crystallizes one enantiomer from the supersaturated racemic solution . The purified enantiomers can then be treated with triethylamine in methanol to obtain optically pure compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods involving optical resolution and crystallization are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
†Calculated based on free acid + HCl addition.
Key Observations:
Methoxycarbonyl Group: The -COOCH₃ group in adds steric bulk and polarity, likely improving binding affinity in receptor-ligand interactions . Hydroxyl Position: The target compound’s -OH at C3 vs. C2 () alters hydrogen-bonding capacity, impacting solubility and target selectivity .
Stability and Solubility :
- Hydrochloride salts generally exhibit higher aqueous solubility than free acids. For example, nicardipine hydrochloride () demonstrates acid stability, a trait likely shared by the target compound’s hydrochloride form.

Biological Activity :
- The target compound’s role as a GPR120 activator distinguishes it from analogs like the diiodo derivative (), which lacks reported receptor activity .
Research Findings and Implications
- GPR120 Activation : The target compound’s ability to activate GPR120 positions it as a candidate for treating obesity, diabetes, and inflammation . Structural analogs with electron-withdrawing groups (e.g., -Cl, -F) may modulate receptor binding kinetics.
- Pharmaceutical Intermediates : Halogenated and esterified analogs () are prioritized in drug discovery for their tunable pharmacokinetic profiles .
Biological Activity
Chemical Identity and Structure
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, also known as beta-phenylserine or beta-hydroxyphenylalanine, is a non-proteinogenic β-hydroxy-α-amino acid. Its molecular formula is with a molecular weight of 217.65 g/mol. The compound's structure features a phenyl group attached to a carbon that is also bonded to a hydroxyl group and an amino group, making it significant in various biochemical applications.
Biological Activity
1. Enzyme Inhibition and Medicinal Chemistry
Research indicates that derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid exhibit enzyme inhibition properties, which are valuable in medicinal chemistry. These derivatives can act as potent inhibitors for various enzymes, including proteases. For instance, compounds derived from this amino acid have been explored for their potential in treating conditions like cancer and infections due to their ability to inhibit specific biological pathways .
2. Antimicrobial Properties
Studies have demonstrated that conjugates formed from 2-amino-3-hydroxy-3-phenylpropanoic acid show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound were tested against strains such as E. coli and S. aureus, revealing zones of inhibition ranging from 9 to 20 mm, indicating effective antibacterial properties . Additionally, these compounds have shown antifungal activity against various fungi, including A. niger and C. albicans.
3. Antioxidant Activity
The antioxidant potential of 2-amino-3-hydroxy-3-phenylpropanoic acid has also been highlighted in recent studies. Certain derivatives demonstrated superior antioxidant effects compared to their parent compounds, suggesting potential applications in preventing oxidative stress-related diseases .
4. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some studies indicate that its derivatives can enhance cellular resistance to oxidative damage, which is a significant factor in the progression of these diseases .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of synthesized conjugates derived from 2-amino-3-hydroxy-3-phenylpropanoic acid, researchers found that specific modifications at the phenyl group significantly influenced binding affinity and antimicrobial efficacy. The study reported that the best-performing compounds had MIC values between 6 to 12.5 µg/mL against selected bacterial strains .
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective properties of derivatives of this amino acid showed promising results in cellular models exposed to oxidative stress. The compounds exhibited IC50 values indicating their effectiveness in scavenging free radicals, thereby protecting neuronal cells from damage associated with neurodegenerative conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3·HCl |
| Molecular Weight | 217.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Antimicrobial Activity | Zone of inhibition: 9 - 20 mm |
| Antioxidant IC50 | Ranges from 23.4 - 41.6 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution, leveraging techniques similar to those used for structurally related β-amino acids. Key steps include protecting the amino and hydroxyl groups during synthesis to prevent side reactions. Reaction optimization involves monitoring intermediates using HPLC (e.g., Kromasil C18 columns with phosphate buffer-methanol mobile phases) and adjusting pH, temperature, and catalyst loading . Purity is confirmed via NMR (e.g., H/C) and mass spectrometry to detect byproducts .
Q. How should researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer : Use a combination of chiral HPLC (e.g., with polysaccharide-based columns) and circular dichroism (CD) to resolve enantiomers. For purity, employ ion chromatography to quantify hydrochloride content and thermogravimetric analysis (TGA) to assess hygroscopicity, as described for analogous amino acid hydrochlorides .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer : The hydrochloride salt enhances solubility but is hygroscopic. Store under inert gas (argon) at 2–8°C in desiccated containers. Stability studies should track decomposition via accelerated aging tests (40°C/75% RH for 6 months) and monitor degradation products using LC-MS .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like aminotransferases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify key pharmacophores .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Replicate experiments using enantiopure batches and standardized assays (e.g., fixed pH, ionic strength). Cross-validate with cell-based assays (e.g., HEK293 models) and metabolomic profiling to contextualize activity .
Q. How can researchers design experiments to probe the compound’s role in metabolic pathways?
- Methodological Answer : Use -labeled analogs in isotope tracing studies coupled with GC-MS to track incorporation into metabolites. Pair with knockout cell lines (e.g., CRISPR-edited) to identify pathway dependencies. Reference protocols for similar amino acids in neurotransmitter synthesis .
Q. What advanced analytical methods are suitable for detecting trace impurities in batch synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

